Cas no 349085-99-0 (4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide)

4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 4-fluoro-N-(3-methylbutyl)benzenesulfonamide
- 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide
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- インチ: 1S/C11H16FNO2S/c1-9(2)7-8-13-16(14,15)11-5-3-10(12)4-6-11/h3-6,9,13H,7-8H2,1-2H3
- InChIKey: DOXFVAVQKQIGKN-UHFFFAOYSA-N
- ほほえんだ: C1(S(NCCC(C)C)(=O)=O)=CC=C(F)C=C1
4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-15834-0.05g |
4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide |
349085-99-0 | 95% | 0.05g |
$64.0 | 2023-02-09 | |
Enamine | EN300-15834-5.0g |
4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide |
349085-99-0 | 95% | 5.0g |
$1033.0 | 2023-02-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01038683-5g |
4-Fluoro-N-(3-methylbutyl)benzene-1-sulfonamide |
349085-99-0 | 95% | 5g |
¥5935.0 | 2023-03-11 | |
Enamine | EN300-15834-10.0g |
4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide |
349085-99-0 | 95% | 10.0g |
$1531.0 | 2023-02-09 | |
Enamine | EN300-15834-2500mg |
4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide |
349085-99-0 | 95.0% | 2500mg |
$697.0 | 2023-09-24 | |
1PlusChem | 1P019PDR-100mg |
4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide |
349085-99-0 | 95% | 100mg |
$176.00 | 2024-05-04 | |
1PlusChem | 1P019PDR-250mg |
4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide |
349085-99-0 | 95% | 250mg |
$224.00 | 2024-05-04 | |
Enamine | EN300-15834-250mg |
4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide |
349085-99-0 | 95.0% | 250mg |
$136.0 | 2023-09-24 | |
1PlusChem | 1P019PDR-500mg |
4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide |
349085-99-0 | 95% | 500mg |
$368.00 | 2024-05-04 | |
A2B Chem LLC | AV31615-500mg |
4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide |
349085-99-0 | 95% | 500mg |
$305.00 | 2024-04-20 |
4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide 関連文献
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamideに関する追加情報
4-Fluoro-N-(3-Methylbutyl)Benzene-1-Sulfonamide (CAS No 349085-99-0)
4-Fluoro-N-(3-Methylbutyl)Benzene-1-Sulfonamide is a compound with the CAS registry number 349085-99-0, representing a sulfonamide derivative with a fluorine substituent at the para position of the benzene ring and a 3-methylbutyl group attached to the nitrogen atom. This compound has garnered attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
The molecular structure of 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide consists of a benzene ring substituted with a fluorine atom at position 4 and a sulfonamide group (-SO₂-NH-) at position 1. The sulfonamide group is further substituted with a 3-methylbutyl chain, which introduces steric bulk and potentially enhances the compound's stability and bioavailability. The fluorine substituent at the para position contributes to electronic effects, influencing the compound's reactivity and selectivity in various chemical reactions.
Recent studies have explored the synthesis of 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide through optimized routes, leveraging advancements in catalytic methods and green chemistry principles. Researchers have reported improved yields and reduced reaction times by employing palladium-catalyzed coupling reactions or microwave-assisted synthesis techniques. These methods not only enhance the efficiency of production but also align with current trends toward sustainable chemical manufacturing.
The physical properties of 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide have been extensively characterized, revealing its high thermal stability and moderate solubility in organic solvents. These properties make it suitable for use in high-temperature applications or as an intermediate in the synthesis of more complex molecules. Additionally, its electronic structure has been analyzed using computational chemistry tools, providing insights into its reactivity and potential interactions with biological systems.
In terms of applications, 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide has shown promise as an intermediate in drug discovery programs targeting various therapeutic areas, such as oncology and inflammation. Its sulfonamide group is known to exhibit bioisosteric properties, making it a valuable component in designing bioactive molecules with improved pharmacokinetic profiles.
Furthermore, this compound has been investigated for its potential use in agrochemicals, particularly as a herbicide or fungicide precursor. Recent research highlights its ability to inhibit key enzymes involved in plant metabolism, suggesting its role in developing next-generation crop protection agents.
From an environmental standpoint, studies on the degradation pathways of 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide have been conducted to assess its environmental impact. Results indicate that under aerobic conditions, the compound undergoes microbial degradation, reducing its persistence in natural ecosystems.
In conclusion, 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide (CAS No 349085-99-0) is a versatile compound with diverse applications across multiple industries. Its unique chemical structure, coupled with advancements in synthetic methodologies and characterization techniques, positions it as a valuable tool for researchers and industry professionals alike.
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